molecular formula C17H11ClN2O3 B5474281 2-[2-(4-chloro-3-nitrophenyl)vinyl]-8-quinolinol

2-[2-(4-chloro-3-nitrophenyl)vinyl]-8-quinolinol

Cat. No.: B5474281
M. Wt: 326.7 g/mol
InChI Key: LBARMIVCAAWUMK-QPJJXVBHSA-N
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Description

“2-[2-(4-chloro-3-nitrophenyl)vinyl]-8-quinolinol” is a complex organic compound. It contains a quinolinol group, which is a heterocyclic compound with a benzene ring fused to a pyridine ring, and a hydroxyl group at the 8th position . It also has a vinyl group attached to a 4-chloro-3-nitrophenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C17H11ClN2O3 . It has a complex structure with multiple functional groups, including a quinolinol group, a vinyl group, and a 4-chloro-3-nitrophenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic aromatic substitution, addition, and elimination .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on its interactions with biological molecules. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Properties

IUPAC Name

2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-14-9-5-11(10-15(14)20(22)23)4-7-13-8-6-12-2-1-3-16(21)17(12)19-13/h1-10,21H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARMIVCAAWUMK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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